
2,6-Dimethyl-4-propoxycyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-propoxycyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two methyl groups at positions 2 and 6, a propoxy group at position 4, and a hydroxyl group at position 1 on the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propoxycyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of 2,6-dimethylcyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the propoxy group at position 4. The final step involves the reduction of the ketone group to a hydroxyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the alkylation reaction, and the reduction process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-propoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., propyl bromide) in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-4-propoxycyclohexanone or 2,6-dimethyl-4-propoxycyclohexanoic acid.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted cyclohexane derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-propoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-propoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated processes.
Comparación Con Compuestos Similares
2,6-Dimethyl-4-propoxycyclohexan-1-ol can be compared with other similar compounds such as:
2,6-Dimethylcyclohexanol: Lacks the propoxy group, resulting in different chemical and physical properties.
4-Propoxycyclohexanol: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and interactions.
2,6-Dimethyl-4-ethoxycyclohexan-1-ol: Contains an ethoxy group instead of a propoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
6289-51-6 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-propoxycyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h8-12H,4-7H2,1-3H3 |
Clave InChI |
ZSBSCRJAILDMEV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CC(C(C(C1)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


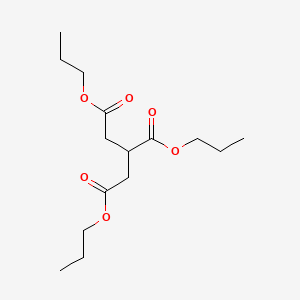

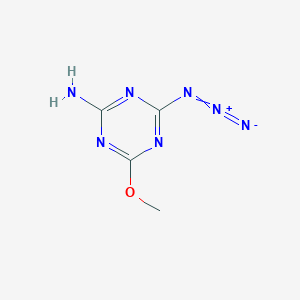


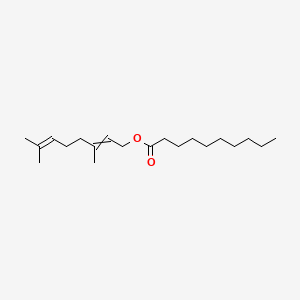

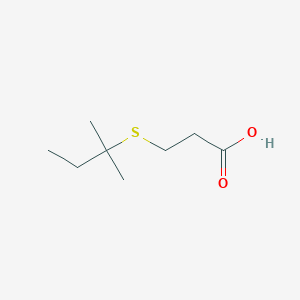

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
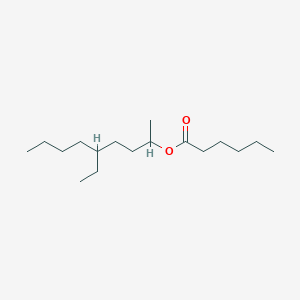
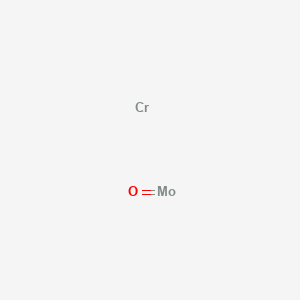
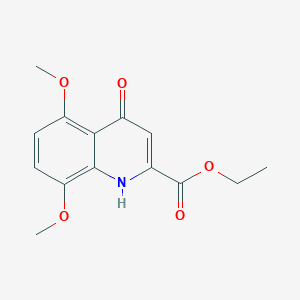
![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
